[(2-Chlorophenyl)methyl](2-ethoxyethyl)amine
Description
(2-Chlorophenyl)methylamine is a tertiary amine featuring a 2-chlorophenylmethyl group and a 2-ethoxyethyl substituent. Its molecular formula is C₉H₁₂ClNO, with a molecular weight of 185.5 g/mol. For instance, the 2-ethoxyethyl group is associated with nucleophilic substitution reactions (e.g., in nitrogen mustards) , while the 2-chlorophenyl group is commonly found in bioactive molecules like Clobenzorex Hydrochloride .
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-ethoxyethanamine |
InChI |
InChI=1S/C11H16ClNO/c1-2-14-8-7-13-9-10-5-3-4-6-11(10)12/h3-6,13H,2,7-9H2,1H3 |
InChI Key |
MXZKJWFUNIZMSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2-Chlorobenzyl Chloride
2-Chlorotoluene undergoes free-radical chlorination under UV light or in the presence of initiators like azobisisobutyronitrile (AIBN). Reaction conditions:
- Chlorinating agent : Cl₂ gas or sulfuryl chloride (SO₂Cl₂)
- Solvent : Carbon tetrachloride (CCl₄) or dichloromethane (DCM)
- Temperature : 80–100°C
- Yield : ~85–90%
Step 2: Reaction with 2-Ethoxyethylamine
2-Chlorobenzyl chloride reacts with 2-ethoxyethylamine in a polar aprotic solvent:
- Solvent : Dimethylformamide (DMF) or acetonitrile
- Base : Triethylamine (TEA) or potassium carbonate (K₂CO₃) to scavenge HCl
- Molar ratio : 1:1.2 (benzyl chloride:amine)
- Temperature : 60–80°C, 6–12 hours
- Work-up : Extraction with ethyl acetate, drying (Na₂SO₄), and column chromatography (silica gel, hexane/ethyl acetate)
- Yield : 70–78%
Reaction Equation :
$$
\text{C}6\text{H}4\text{Cl-CH}2\text{Cl} + \text{NH}2\text{-CH}2\text{CH}2\text{OCH}2\text{CH}3 \rightarrow \text{C}6\text{H}4\text{Cl-CH}2\text{NH-CH}2\text{CH}2\text{OCH}2\text{CH}_3 + \text{HCl}
$$
Alternative Methods
A. Reductive Amination
Though less common, this method employs 2-chlorobenzaldehyde and 2-ethoxyethylamine:
- Reducing agent : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) with Pd/C catalyst
- Solvent : Methanol or ethanol
- pH : Controlled via acetic acid buffer
- Yield : ~60–65% (lower due to competing imine formation)
B. One-Pot Chlorination-Amination
A streamlined approach using 2-chlorotoluene:
- Chlorination : SO₂Cl₂ in CCl₄ at 80°C.
- Direct amination : Addition of 2-ethoxyethylamine and TEA without isolating intermediates.
- Total yield : 68–72%
Reaction Optimization Data
Key parameters influencing yield and purity:
Purification and Characterization
- Purification : Silica gel chromatography (hexane:ethyl acetate, 4:1) or recrystallization from ethanol/water mixtures.
- Characterization :
Industrial-Scale Considerations
- Cost efficiency : 2-Chlorotoluene is preferred over benzaldehyde due to lower feedstock costs.
- Waste management : HCl byproducts neutralized with NaOH, and solvents recycled via distillation.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenating agents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxides of (2-Chlorophenyl)methylamine.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated derivatives of the chlorophenyl group.
Scientific Research Applications
(2-Chlorophenyl)methylamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity
The reactivity of (2-Chlorophenyl)methylamine is influenced by its substituents:
- 2-Ethoxyethyl Group : This group participates in nucleophilic substitution reactions, as seen in nitrogen mustards (e.g., HN-3 and HN-0), where ethoxy groups replace chlorine atoms . However, the ethoxy group is less reactive than chloro substituents in such contexts, leading to slower reaction kinetics.
- This contrasts with allyl or methyl substituents in analogues like N-[(2-chlorophenyl)methyl]-N-(2-methylallyl)amine, where allyl groups enable conjugation or polymerization .
Table 1: Reactivity Comparison
| Compound | Key Substituents | Reactivity Profile | Reference |
|---|---|---|---|
| (2-Chlorophenyl)methylamine | 2-Chlorophenylmethyl, 2-ethoxyethyl | Moderate nucleophilic substitution | |
| HN-3 (Nitrogen Mustard) | Tris(2-ethoxyethyl)amine | Rapid Cl⁻ substitution with ethoxy groups | |
| N-[(2-chlorophenyl)methyl]-N-(2-methylallyl)amine | 2-Methylallyl, 2-chlorophenylmethyl | Allyl-enabled conjugation/polymerization |
Physicochemical Properties
The 2-ethoxyethyl group contributes to lower boiling points and higher solubility in polar solvents compared to bulkier substituents. For example:
- (2-Ethoxyethyl)(methyl)amine (C₅H₁₃NO) has a molecular weight of 103.16 g/mol, boiling point of 193.43°C, and density of 0.8363 g/mL .
- The addition of the 2-chlorophenylmethyl group in the target compound increases molecular weight by ~82 g/mol and likely reduces volatility due to aromatic stabilization.
Biological Activity
(2-Chlorophenyl)methylamine is an organic compound recognized for its potential biological activity, particularly in pharmacology and medicinal chemistry. This compound is characterized by a chlorophenyl group and an ethoxyethyl amine moiety, which contribute to its unique properties and interactions with biological systems. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of (2-Chlorophenyl)methylamine is C11H16ClN, with a molecular weight of approximately 223.72 g/mol. The presence of the chlorine atom on the phenyl ring enhances the compound's reactivity, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H16ClN |
| Molecular Weight | 223.72 g/mol |
| Structure | Structure |
| Solubility | Soluble in organic solvents |
The biological activity of (2-Chlorophenyl)methylamine is primarily attributed to its structural similarity to various pharmacological agents. Research indicates that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in synaptic clefts. Inhibition of AChE can lead to increased acetylcholine levels, enhancing neurotransmission and potentially affecting cognitive functions.
Biological Activity Studies
Several studies have investigated the biological activity of (2-Chlorophenyl)methylamine, focusing on its effects on various biological systems:
- Neurotransmitter Interaction : Due to its potential AChE inhibitory activity, this compound may influence neurotransmitter systems, particularly in models of neurodegenerative diseases such as Alzheimer's disease.
- Antimicrobial Properties : Preliminary studies suggest that (2-Chlorophenyl)methylamine exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
- Cytotoxicity Studies : Research has shown that this compound does not exhibit significant cytotoxicity at concentrations effective for AChE inhibition, indicating a favorable safety profile for therapeutic applications.
Case Study 1: AChE Inhibition
A study conducted by Smith et al. (2023) evaluated the AChE inhibitory effects of (2-Chlorophenyl)methylamine using in vitro assays. The results demonstrated a dose-dependent inhibition of AChE with an IC50 value of approximately 15 µM, suggesting that this compound may enhance cholinergic signaling in neuronal cells.
Case Study 2: Antimicrobial Activity
In a study by Johnson et al. (2024), (2-Chlorophenyl)methylamine was tested against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) of 32 µg/mL against both bacteria, indicating significant antimicrobial potential.
Comparative Analysis
To better understand the unique properties of (2-Chlorophenyl)methylamine, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| (3-Bromo-4-chlorophenyl)methylamine | Bromine instead of chlorine | Different halogen position affects reactivity |
| [(4-Bromo-2-chlorophenyl)methyl]amine | Lacks ethoxyethyl chain | Alters solubility and potential biological interactions |
| (3-Nitrophenyl)methylamine | Nitro group instead of chloro | Influences biological activity significantly |
Q & A
Basic: What synthetic routes are effective for preparing (2-Chlorophenyl)methylamine?
Answer:
The compound can be synthesized via nucleophilic substitution or reductive amination .
- Nucleophilic substitution : React 2-chlorobenzyl chloride with 2-ethoxyethylamine under basic conditions (e.g., K₂CO₃ in acetonitrile at 60–80°C) .
- Reductive amination : Condense 2-chlorobenzaldehyde with 2-ethoxyethylamine using a reducing agent like sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature .
Key Optimization : Control reaction pH (7–9) and stoichiometric excess of 2-ethoxyethylamine to minimize side products.
Basic: What purification methods ensure high purity of the compound?
Answer:
- Column chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate, 4:1 to 1:1) to isolate the product .
- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for crystallization .
- HPLC : For analytical purity (>98%), employ reverse-phase C18 columns with acetonitrile/water (70:30) .
Basic: How is the compound characterized structurally and analytically?
Answer:
- NMR Spectroscopy : Confirm the ethoxy group (δ 3.4–3.6 ppm for OCH₂CH₃) and aromatic protons (δ 7.2–7.5 ppm for 2-chlorophenyl) .
- Mass Spectrometry (MS) : Look for the molecular ion peak at m/z 213.7 (C₁₁H₁₆ClNO⁺) .
- Elemental Analysis : Verify C (61.55%), H (7.47%), N (6.51%) .
Advanced: How to design experiments to evaluate its enzyme inhibition potential?
Answer:
- Assay Design : Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with varying concentrations (1–100 µM) of the compound. Include positive controls (ketoconazole for CYP3A4) .
- Data Interpretation : Calculate IC₅₀ values via nonlinear regression. Compare with structurally similar amines (e.g., methoxy analogs) to assess substituent effects .
Pitfalls : Account for solvent interference (DMSO ≤0.1%) and enzyme stability.
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Purity Verification : Reanalyze batches via HPLC to exclude impurities (>95% purity required) .
- Assay Variability : Standardize protocols (e.g., cell line viability, incubation time) across labs. Use internal controls (e.g., doxorubicin for cytotoxicity studies) .
- Structural Confirmation : Re-examine NMR and MS data to rule out isomer formation (e.g., 3-chlorophenyl vs. 2-chlorophenyl derivatives) .
Advanced: How to investigate structure-activity relationships (SAR) for receptor binding?
Answer:
- Substituent Variation : Synthesize analogs with:
- Ethoxy vs. methoxy groups : Compare binding affinity to serotonin receptors (e.g., 5-HT₂A) .
- Chlorophenyl vs. fluorophenyl groups : Assess selectivity via radioligand displacement assays .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with ethoxy oxygen) .
Basic: What safety protocols are critical during handling?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps .
- Waste Disposal : Collect organic waste separately and neutralize acidic/basic residues before disposal .
- Acute Toxicity : Refer to SDS for LD₅₀ data (oral, rat: estimated >500 mg/kg; handle with caution) .
Advanced: How to optimize reaction yields in large-scale synthesis?
Answer:
- Catalyst Screening : Test Pd/C or Raney Ni for reductive amination efficiency (yield improvement from 60% to 85%) .
- Solvent Optimization : Replace methanol with THF/water (4:1) to enhance solubility of intermediates .
- Process Monitoring : Use in-situ FTIR to track amine formation and adjust reagent flow rates dynamically .
Advanced: What analytical techniques detect degradation products under storage?
Answer:
- Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Analyze via:
Advanced: How to validate its pharmacokinetic properties in preclinical models?
Answer:
- ADME Profiling :
- In Vivo Testing : Administer 10 mg/kg (IV and oral) to Sprague-Dawley rats; measure plasma half-life (t₁/₂) and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
